(4-(Morpholinosulfonyl)piperazin-1-yl)(m-tolyl)methanone
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Overview
Description
(4-(Morpholinosulfonyl)piperazin-1-yl)(m-tolyl)methanone is a complex organic compound that features a morpholine ring, a sulfonyl group, a piperazine ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Morpholinosulfonyl)piperazin-1-yl)(m-tolyl)methanone typically involves multi-step organic reactions. One common approach is:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the piperazine ring is formed through cyclization reactions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.
Attachment of the Sulfonyl Group: The sulfonyl group is added using sulfonation reactions, often involving reagents like sulfur trioxide or chlorosulfonic acid.
Addition of the Tolyl Group: The tolyl group is attached through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, forming corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tolyl group may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, (4-(Morpholinosulfonyl)piperazin-1-yl)(m-tolyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with biological molecules can help elucidate mechanisms of action and identify potential therapeutic targets.
Medicine
In medicine, this compound may have potential as a pharmaceutical agent. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (4-(Morpholinosulfonyl)piperazin-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
(4-(Morpholinosulfonyl)piperazin-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a tolyl group.
(4-(Morpholinosulfonyl)piperazin-1-yl)(ethyl)methanone: Similar structure but with an ethyl group instead of a tolyl group.
Uniqueness
(4-(Morpholinosulfonyl)piperazin-1-yl)(m-tolyl)methanone is unique due to the specific arrangement of its functional groups. The presence of both morpholine and piperazine rings, along with the sulfonyl and tolyl groups, gives it distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(3-methylphenyl)-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-14-3-2-4-15(13-14)16(20)17-5-7-18(8-6-17)24(21,22)19-9-11-23-12-10-19/h2-4,13H,5-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUILDHZIDUCPFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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